3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core substituted with biphenyl and phenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced techniques could potentially be employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
3-(4-Biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or antioxidant agent.
Industry: It may be used in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to upregulate melanin synthesis via the activation of the cAMP/PKA and MAPKs signaling pathways. This involves the phosphorylation of cAMP-responsive element binding protein (p-CREB) and the activation of p38 mitogen-activated protein kinase (MAPK) and Jun N-terminal kinase (JNK) .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Biphenylyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one
- 3-(4-Biphenylyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
Uniqueness
3-(4-Biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research .
Properties
Molecular Formula |
C29H18O3 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
5-phenyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C29H18O3/c30-29-16-23(21-9-5-2-6-10-21)24-15-25-26(18-31-27(25)17-28(24)32-29)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-18H |
InChI Key |
ZHDSKWHIJAUKPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=COC4=C3C=C5C(=CC(=O)OC5=C4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.